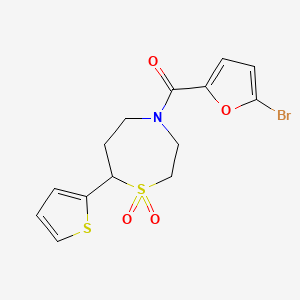

![molecular formula C12H15N3O2S2 B2833299 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 742094-74-2](/img/structure/B2833299.png)

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Antimicrobial Agents : A study by Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antifungal Activities : Chen et al. (2007) synthesized derivatives of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole and oxadiazole showing fungicidal activities. Two compounds from this study were found to inhibit mycelial growth by approximately 50% at concentrations as low as 2.9-93.3 μg/mL against various fungi (Chen et al., 2007).

Solar Cell Applications

- Sensitization-Based Solar Cells : Rahman et al. (2018) described the use of an organo-sulfur compound, specifically a derivative of 1,3,4-thiadiazole, as a novel redox couple in dye-sensitized and quantum-dot sensitized solar cells. This compound exhibited improved redox behavior and higher power conversion efficiency compared to conventional electrolytes, highlighting its potential in solar cell applications (Rahman, Wang, Nath, & Lee, 2018).

Crystal Engineering and Materials Science

- Gold(I) Thiolate Compounds : Tzeng, Schier, and Schmidbaur (1999) reported on the crystal engineering of gold(I) thiolate compounds involving 1,3,4-thiadiazole derivatives. The study demonstrated how these compounds form hydrogen-bonded frameworks in their crystal lattices, which could be relevant for designing new materials with specific properties (Tzeng, Schier, & Schmidbaur, 1999).

Molecular Modeling and Drug Design

- Anti-inflammatory and Analgesic Agents : A molecular modeling and pharmacological evaluation by Shkair et al. (2016) focused on 1,3,4-thiadiazoles as potential anti-inflammatory and analgesic agents. The study provided insights into the compounds' mechanisms of action against the COX-2 enzyme, highlighting their therapeutic potential (Shkair, Shakya, Raghavendra, & Naik, 2016).

Antioxidant Activity

- Novel Antioxidants : El Ashry et al. (2019) synthesized 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles and evaluated their antioxidant behavior. Some compounds exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (El Ashry, Ramadan, Amer, El Kilany, Badawy, & Rabea, 2019).

Mecanismo De Acción

Target of Action

The primary target of the compound “5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol” is currently unknown. The compound is structurally similar to 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile , which is a tertiary amino compound . Tertiary amines are known to act as Bronsted bases, capable of accepting a hydron from a donor . .

Mode of Action

It’s structurally similar compound, 3,4-dimethoxyphenethylamine, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that the compound might interact with its targets by inhibiting the breakdown of monoamine neurotransmitters, thereby increasing their availability.

Biochemical Pathways

If it acts similarly to 3,4-Dimethoxyphenethylamine, it might affect the monoamine neurotransmitter pathway . Monoamines include neurotransmitters like dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, alertness, and cognition.

Result of Action

If it acts similarly to 3,4-Dimethoxyphenethylamine, it might increase the availability of monoamine neurotransmitters, potentially affecting mood and cognition .

Propiedades

IUPAC Name |

5-[2-(3,4-dimethoxyphenyl)ethylamino]-3H-1,3,4-thiadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c1-16-9-4-3-8(7-10(9)17-2)5-6-13-11-14-15-12(18)19-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAYOJOLFNRHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2=NNC(=S)S2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

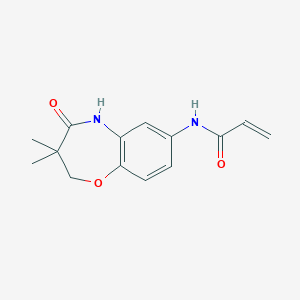

![6-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2833219.png)

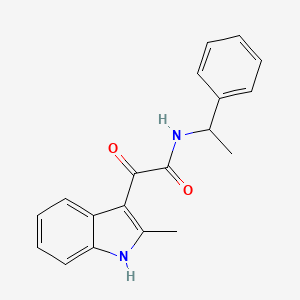

![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)

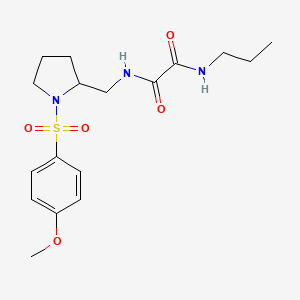

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2833226.png)

![[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl] (1E)-N-(4-methoxyanilino)-2-(4-nitrophenyl)-2-oxoethanimidothioate](/img/structure/B2833230.png)